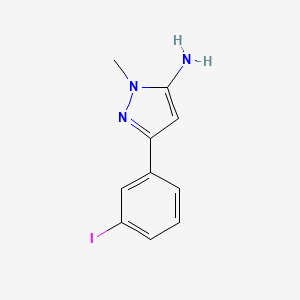

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

Description

Systematic IUPAC Name

The systematic IUPAC name for 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is derived from its molecular structure, which consists of a pyrazole ring substituted with three distinct functional groups. The parent heterocycle is a 1H-pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms. According to IUPAC nomenclature rules for heterocyclic compounds, the numbering begins at one nitrogen atom and proceeds clockwise. The substituents are prioritized based on their positions:

- A methyl group (-CH₃) at position 1.

- An amino group (-NH₂) at position 5.

- A 3-iodophenyl group (a benzene ring substituted with an iodine atom at position 3) at position 3.

Thus, the full systematic name is 5-amino-1-methyl-3-(3-iodophenyl)-1H-pyrazole . This nomenclature adheres to the hierarchical substitution pattern mandated by IUPAC guidelines, ensuring unambiguous identification of the compound.

Alternative Designations in Chemical Databases

The compound is cataloged under various aliases in chemical databases and commercial platforms. These designations often reflect synthetic pathways, historical naming conventions, or vendor-specific terminology:

- This compound (common abbreviated form).

- 1-Methyl-3-(3-iodophenyl)-1H-pyrazol-5-amine (alternative positional descriptor).

- 5-Amino-1-methyl-3-(3-iodophenyl)pyrazole (emphasizing the amino group’s priority).

In vendor catalogs, it may appear with prefixes denoting purity grades (e.g., “95% pure”) or synthesis batches. Notably, the compound lacks widely recognized trivial names due to its specialized applications in research rather than industrial use.

Registry Numbers (CAS, PubChem CID, etc.)

The compound’s primary registry identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1152665-65-0 | ChemScene |

| PubChem CID | Not yet assigned | - |

| ChemSpider ID | Not available | - |

| MDL Number | None reported | ChemScene |

The absence of PubChem and ChemSpider entries as of May 2025 suggests that the compound remains undercharacterized in public databases, likely due to its niche research applications. Commercial suppliers such as ChemScene list it under catalog number CS-0283801 , with a purity specification of 95%.

Molecular Characterization Data

A summary of key molecular properties is provided below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀IN₃ | ChemScene |

| Molecular Weight | 299.11 g/mol | ChemScene |

| SMILES Notation | NC1=CC(C2=CC=CC(I)=C2)=NN1C | ChemScene |

| InChI Key | Not publicly available | - |

The SMILES string encodes the connectivity of the pyrazole core (N1C=CC(N)=N1), the methyl group at position 1 (C), and the 3-iodophenyl substituent at position 3 (C2=CC=CC(I)=C2).

Structural Analysis

The compound’s architecture combines a planar pyrazole ring with a halogenated aromatic system, conferring unique electronic and steric properties. The iodine atom’s polarizability and large atomic radius may influence intermolecular interactions, making the molecule suitable for applications in catalysis or medicinal chemistry. Computational chemistry data from vendors indicates a Topological Polar Surface Area (TPSA) of 43.84 Ų and a LogP value of 2.27, suggesting moderate hydrophobicity.

Properties

Molecular Formula |

C10H10IN3 |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

5-(3-iodophenyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H10IN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |

InChI Key |

VAIQZBRBPUMABS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Iodination of the phenyl ring: The phenyl ring can be iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Coupling of the iodinated phenyl ring with the pyrazole ring: This step can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the iodinated phenyl ring is coupled with a boronic acid derivative of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as thiolates or amines.

Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution reactions: Common reagents include thiolates and amines, typically under basic conditions.

Oxidation reactions: Reagents such as hydrogen peroxide or sodium hypochlorite can be used.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Coupling reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.

Major Products Formed

Substitution reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

Oxidation and reduction reactions: Products vary based on the specific oxidation or reduction process.

Coupling reactions: Products include new carbon-carbon bonded compounds formed through the coupling process.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity:

Research has indicated that pyrazole derivatives, including 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine, exhibit significant antitumor properties. A study highlighted the synthesis of novel derivatives that showed promising activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance its efficacy as an anticancer agent .

Mechanism of Action:

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation. For instance, compounds similar to this compound have been reported to target the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently dysregulated in cancers .

Synthetic Methodologies

Synthesis of Functionalized Pyrazoles:

The compound serves as a key intermediate in the synthesis of more complex pyrazole derivatives. It can be utilized in oxidative dehydrogenative coupling reactions to form azo compounds, demonstrating its versatility in synthetic organic chemistry . The use of iodine as a catalyst in these reactions allows for the selective formation of functionalized heterocycles under mild conditions, which is advantageous for developing new pharmaceuticals.

One-Pot Synthesis Approaches:

Recent advancements have introduced one-pot synthesis methods that streamline the production of pyrazole derivatives from readily available starting materials. These methods not only enhance yield but also reduce the need for extensive purification processes . The simplicity and efficiency of these synthetic routes make them attractive for both academic and industrial applications.

Material Science Applications

Development of New Materials:

In addition to its biological applications, this compound has potential uses in material science, particularly in the development of organic electronic materials. Its unique electronic properties can be exploited in the design of organic semiconductors and photovoltaic devices .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole-5-amine derivatives are highly dependent on the substituent at the 3-position. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : Halogenated derivatives (e.g., 3-iodophenyl, 4-chlorophenyl) exhibit enhanced electronegativity, which may improve target binding via halogen bonding .

- Steric Effects : Bulky groups like tert-butyl improve membrane permeability but reduce solubility, whereas smaller substituents (e.g., phenyl) balance solubility and activity .

- Biological Activity : The 4-chlorophenyl and tert-butyl derivatives show significant enzyme inhibition (TrkA IC₅₀ ~0.49 µM), suggesting that both electronic and steric factors are critical for potency .

Biological Activity

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in drug development, supported by various research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNI

- Molecular Weight : 287.11 g/mol

The presence of the iodine atom is notable as it can influence the compound's biological activity through changes in electronic properties and molecular interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that compounds with similar pyrazole structures have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Anticancer Properties

The compound has been investigated for its anticancer potential. It is believed to interfere with cell proliferation by targeting specific enzymes involved in cancer pathways. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LOX IMVI | 18.11 | Tubulin polymerization inhibition |

| MDA-MB-435 | 0.709 | Induction of apoptosis |

| SK-MEL-5 | 0.247 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Research on related pyrazole compounds has shown efficacy in reducing inflammation, potentially making it a candidate for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

These interactions highlight the compound's potential as a lead molecule for further drug development.

Case Studies

Several case studies have explored the biological activity of similar pyrazole derivatives:

- Study on Endothelin Receptor Antagonism : A series of pyrazole derivatives were synthesized and evaluated for their ability to antagonize endothelin receptors, showing promising results comparable to established drugs like bosentan .

- Melanoma Treatment : Compounds with structural similarities demonstrated significant activity against melanoma cell lines, indicating that modifications in the pyrazole structure can enhance anticancer effects .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine?

- Methodological Answer : A combination of 1H and 13C NMR is essential for identifying aromatic protons and substituent positions, particularly the iodine atom’s electronic effects on neighboring protons. IR spectroscopy can confirm the presence of amine (–NH2) and pyrazole ring vibrations. Mass spectrometry (HRMS) validates the molecular ion peak and isotopic pattern (due to iodine’s natural abundance). For unambiguous confirmation, X-ray crystallography is recommended if single crystals can be obtained .

Q. How can synthetic routes for this compound be optimized to avoid common byproducts?

- Methodological Answer : Key steps include:

- Directed iodination : Use ortho-directing groups (e.g., methyl or amine) on the phenyl ring to ensure regioselective iodination.

- Coupling reactions : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-iodinated phenyl groups to the pyrazole core.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates byproducts like di-iodinated isomers or unreacted intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The iodine atom’s electronegativity polarizes the C–I bond, enhancing susceptibility to nucleophilic attack. However, its bulkiness can hinder access to the reaction site. To assess this:

- Perform kinetic studies under varying conditions (e.g., solvent polarity, temperature).

- Compare reactivity with non-iodinated analogs (e.g., 3-phenyl derivatives) using DFT calculations to map transition-state geometries and charge distribution .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell viability protocols.

- Metabolic stability testing : Use liver microsomes to assess iodine’s impact on metabolic degradation.

- Target engagement studies : Radiolabel the iodine (e.g., 125I) to track binding affinity in competitive assays .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to model the compound’s binding to CYP3A4 or CYP2D6 active sites.

- MD simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories.

- QSAR models : Corstrate iodine’s Hammett σp values with experimental IC50 data to predict inhibitory potency .

Q. What are the stability challenges for this compound under acidic or oxidative conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to 0.1M HCl (acidic) or H2O2 (oxidative) and monitor degradation via HPLC.

- Protection strategies : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N2/Ar) to mitigate iodine-mediated radical pathways .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the iodine atom’s potential toxicity in cell-based assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.